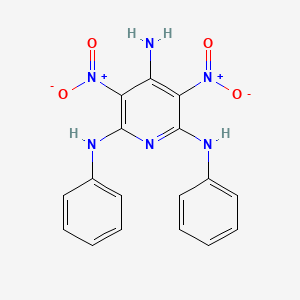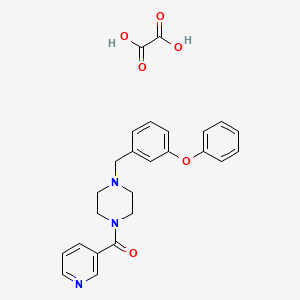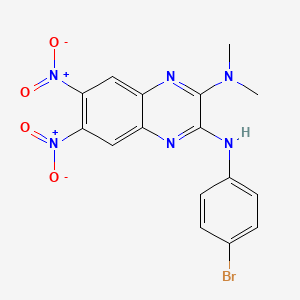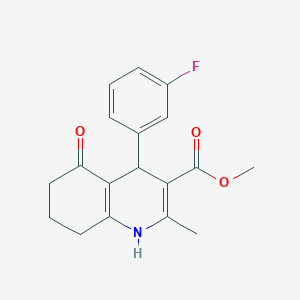![molecular formula C14H17FN2O2 B4968683 1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone](/img/structure/B4968683.png)
1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone is a chemical compound that has been widely used in scientific research. It is also known as FPE or Fluorophenylpiperazinyl ethanone. This compound has been studied for its potential applications in various fields, including medicine, pharmacology, and chemistry.
作用机制
The mechanism of action of 1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone is not fully understood. However, it has been suggested that this compound may interact with certain proteins and enzymes in the body, leading to changes in their function. It has also been suggested that this compound may have an impact on the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone has been shown to have various biochemical and physiological effects. It has been shown to have an impact on the activity of certain enzymes in the body, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have an impact on the activity of certain neurotransmitters in the brain, including dopamine and serotonin.
实验室实验的优点和局限性
One of the main advantages of using 1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone in lab experiments is its fluorescent properties. This compound can be used as a fluorescent probe for the detection of DNA and RNA, making it a valuable tool for studying these molecules. However, there are also limitations to the use of this compound in lab experiments. It can be difficult to synthesize, and it may be expensive to purchase.
未来方向
There are several future directions for the study of 1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone. One potential direction is the development of new drugs for the treatment of cancer and other diseases. This compound has been shown to have potential as a therapeutic agent, and further research could lead to the development of new drugs based on its structure. Another potential direction is the study of its interactions with proteins and enzymes in the body. Understanding these interactions could lead to the development of new drugs that target these molecules. Additionally, further research could be done to improve the synthesis method for this compound, making it more accessible to researchers.
合成方法
The synthesis of 1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone is a complex process that requires several steps. The initial step involves the reaction of 4-acetyl-1-piperazine with 3-fluoro-4-nitrophenylacetic acid in the presence of a catalyst. This reaction results in the formation of 1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]acetic acid. The next step involves the conversion of this acid into its corresponding acid chloride, which is then reacted with ethylamine to form the final product, 1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone.
科学研究应用
1-[4-(4-acetyl-1-piperazinyl)-3-fluorophenyl]ethanone has been extensively studied for its potential applications in various scientific research fields. It has been used as a fluorescent probe for the detection of DNA and RNA. It has also been studied for its potential applications in the development of new drugs for the treatment of cancer, Alzheimer's disease, and other neurological disorders. Additionally, it has been used as a ligand in the synthesis of metal complexes for various applications in chemistry.
属性
IUPAC Name |
1-[4-(4-acetylpiperazin-1-yl)-3-fluorophenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O2/c1-10(18)12-3-4-14(13(15)9-12)17-7-5-16(6-8-17)11(2)19/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXNOMAOTQTLAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Acetyl-2-fluorophenyl)piperazino]-1-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(cyclopropylcarbonyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B4968615.png)
![N~2~-(3,5-dichlorophenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4968636.png)

![2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl 2-methyl-N-[(4-methylphenyl)sulfonyl]-L-alaninate](/img/structure/B4968645.png)




![5-{4-[3-(4-ethylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968669.png)
![1-{3-[1-(1-benzofuran-2-ylmethyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4968674.png)
![ethyl 4-[(5-{[5-(4-chlorophenyl)-2-furyl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B4968677.png)
![1-[6-(benzylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B4968680.png)
![5-[2-(2-phenoxyethoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4968695.png)
![1-{3-[(4-tert-butylcyclohexyl)amino]propyl}-2-pyrrolidinone](/img/structure/B4968699.png)